molecular formula C28H23BrN4O4 B14159016 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 6119-13-7

1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B14159016
CAS No.: 6119-13-7
M. Wt: 559.4 g/mol
InChI Key: AHCBCEJAYYBXLQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique structure combining bromophenyl, indole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, indole derivatives, and methoxyphenyl compounds. The synthesis may involve:

    Condensation reactions: Combining the indole and bromophenyl derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the diazinane ring through intramolecular reactions.

    Functional group modifications: Introducing the methoxy group through methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its combination of bromophenyl, indole, and methoxyphenyl groups, which confer unique electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

6119-13-7

Molecular Formula

C28H23BrN4O4

Molecular Weight

559.4 g/mol

IUPAC Name

1-(4-bromophenyl)-6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-(4-methoxyphenyl)carbonimidoyl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H23BrN4O4/c1-37-21-12-6-17(7-13-21)25(30-15-14-18-16-31-23-5-3-2-4-22(18)23)24-26(34)32-28(36)33(27(24)35)20-10-8-19(29)9-11-20/h2-13,16,31,35H,14-15H2,1H3,(H,32,34,36)

InChI Key

AHCBCEJAYYBXLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NCCC2=CNC3=CC=CC=C32)C4=C(N(C(=O)NC4=O)C5=CC=C(C=C5)Br)O

Origin of Product

United States

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